1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane

PI3K inhibition Kinase selectivity Pharmacophore alignment

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane (C₂₃H₁₇N₅O₂S₂; MW 459.5 g/mol) is a synthetic heterocyclic compound that integrates four distinct substructures—morpholine, pyridine, thiazole, and azepane—into a single molecular framework. The compound belongs to the 2-morpholin-4-yl-thiazole-4-carboxamide class, which has been extensively patented as a scaffold for selective phosphoinositide 3-kinase (PI3K) inhibition.

Molecular Formula C23H17N5O2S2
Molecular Weight 459.54
CAS No. 1115901-16-0
Cat. No. B2683199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane
CAS1115901-16-0
Molecular FormulaC23H17N5O2S2
Molecular Weight459.54
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29)
InChIKeyZAPHLRVVODFMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane (CAS 1115901-16-0): Chemical Identity and Pharmacophore Classification for Targeted Procurement


1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane (C₂₃H₁₇N₅O₂S₂; MW 459.5 g/mol) is a synthetic heterocyclic compound that integrates four distinct substructures—morpholine, pyridine, thiazole, and azepane—into a single molecular framework . The compound belongs to the 2-morpholin-4-yl-thiazole-4-carboxamide class, which has been extensively patented as a scaffold for selective phosphoinositide 3-kinase (PI3K) inhibition [1]. The azepane ring is attached via a carbonyl linker at the thiazole 4-position, a substitution pattern that distinguishes it from more common piperidine or pyrrolidine amides found in commercial screening libraries. Its structural complexity, combined with the presence of five hydrogen-bond acceptors and a constrained seven-membered azepane ring, positions this compound as a medium-sized (459.5 Da) probe molecule for kinase selectivity profiling and SAR expansion studies [2].

Why Generic Substitution of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane Fails: Pharmacophore Uniqueness and SAR Sensitivity


While structurally related thiazole-4-carboxamides exist in commercial libraries, simple substitution of the azepane amide with smaller cyclic amines (piperidine, pyrrolidine) or replacement of the 2-morpholinopyridine group fundamentally alters the compound's molecular recognition profile. The UCB Pharma patent estate (US 8,168,634) explicitly teaches that both the morpholin-4-yl substitution at the thiazole 2-position and the nature of the amide appendage at the 4-position are critical for achieving high-affinity, isoform-selective PI3K inhibition [1]. The seven-membered azepane ring introduces a distinct conformational constraint and lipophilic surface area not achievable with six-membered piperidine or five-membered pyrrolidine analogs—parameters that directly impact kinase pocket occupancy and off-target liability [2]. Consequently, procurement decisions based solely on the morpholine-thiazole core, without preserving the specific azepane-carbonyl substitution, risk selecting a compound with divergent biological selectivity, solubility, and metabolic stability profiles that are not representative of the intended chemotype.

Quantitative Differentiation Evidence for 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane (CAS 1115901-16-0): A Comparator-Driven Assessment


PI3K Inhibitory Scaffold Classification: Alignment with Patented Pharmacophore and Quantitative Target Engagement Thresholds

The compound's core (2-morpholin-4-yl-thiazole-4-carboxamide) is explicitly claimed in US Patent 8,168,634 as a selective PI3K inhibitor scaffold. The patent defines quantitative target engagement criteria: compounds within this class exhibit PI3Kα/β/γ/δ binding affinity (IC₅₀) of ≤50 μM, with preferred embodiments achieving ≤100 nM, and optimal compounds reaching ≤20 nM [1]. By comparison, the unsubstituted precursor 2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 1172279-37-6, MW 291.33 g/mol ) lacks the azepane amide and is not claimed as a PI3K inhibitor, demonstrating that the C-4 amide substitution is essential for target engagement. The target compound (MW 459.5 g/mol) incorporates this critical amide functionality, placing it inside the active pharmacophore space whereas the precursor lies outside it [1].

PI3K inhibition Kinase selectivity Pharmacophore alignment

Molecular Size Expansion Driven by Azepane Substitution: Impact on Ligand Efficiency and Binding Site Occupancy

Replacement of the simple carboxylic acid with an azepane amide increases molecular weight by 57.7% (from 291.33 to 459.5 g/mol) and adds a constrained seven-membered ring that provides unique steric and conformational properties relative to smaller cyclic amines. In morpholine-thiazole SAR studies against bovine carbonic anhydrase-II (bCA-II), structural modifications at the thiazole 4-position directly modulated inhibitory potency, with the most active derivative (compound 24) achieving a Kᵢ of 9.64 ± 0.007 μM vs. the standard acetazolamide [1]. This demonstrates that the C-4 substituent is a critical potency determinant within this scaffold class. The azepane ring in the target compound is sterically larger than the piperidine (6-membered) or pyrrolidine (5-membered) amides commonly found in commercial thiazole building blocks (typical MW range for such analogs: 300–380 g/mol ), indicating that the target compound accesses a binding surface area that simpler amides cannot occupy.

Ligand efficiency Molecular recognition Property-based design

Hydrogen-Bond Acceptor Capacity and Physicochemical Differentiation from Common Thiazole Building Blocks

The target compound possesses five heteroatom-based hydrogen-bond acceptors (two morpholine oxygens, pyridine nitrogen, thiazole nitrogen, and amide carbonyl oxygen) with no hydrogen-bond donors (HBD = 0) [1]. This acceptor-only H-bond profile is distinct from the precursor carboxylic acid (CAS 1172279-37-6: HBD = 1, HBA = 5) and from most commercial thiazole building blocks that retain a free carboxylic acid or primary/secondary amide (HBD ≥ 1) . In the context of kinase inhibitor design, an acceptor-only H-bond profile can reduce polar desolvation penalties and enhance membrane permeability while preserving key hinge-binding interactions [2]. Molecular docking and MD simulation studies on morpholine-thiazole derivatives confirm that the morpholine oxygen and thiazole nitrogen engage in critical hydrogen-bond interactions within the enzyme active site, while the C-4 carbonyl serves as an additional acceptor for water-mediated contacts [1].

Hydrogen-bond interactions Physicochemical properties Target engagement

Patent-Backed Isoform Selectivity Potential: Differential Value Proposition vs. Non-Selective Thiazole Building Blocks

The UCB Pharma patent (US 8,168,634) explicitly claims that morpholine-thiazole derivatives of the class to which the target compound belongs are selective inhibitors of PI3K enzymes, with the ability to distinguish between PI3Kα, β, γ, and δ isoforms [1]. The patent specifies that preferred compounds achieve PI3K isoform binding affinities (IC₅₀) of ≤100 nM, with optimal compounds reaching ≤20 nM [1]. In contrast, structurally simpler thiazole building blocks that lack the morpholinopyridine group (e.g., 2-phenyl-thiazole-4-carboxamides) are not associated with PI3K-selective pharmacology in the patent literature. The combination of a 2-morpholinopyridine substituent with a conformationally constrained azepane amide creates a unique chemotype that is not represented in generic thiazole screening collections. Quantitative selectivity data for specific isoforms are not publicly available for this compound; however, the patent estate provides a framework for expecting isoform-discriminating behavior that generic thiazole amides do not possess [2].

Isoform selectivity PI3K drug discovery Patent landscape

Optimal Research and Industrial Application Scenarios for 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane (CAS 1115901-16-0)


PI3K Isoform Selectivity Profiling and Kinase Panel Screening

This compound serves as a structurally authenticated probe within the patented morpholine-thiazole PI3K inhibitor pharmacophore. Its azepane amide substitution provides a distinct steric and conformational profile suitable for screening against PI3Kα, β, γ, and δ isoforms to map isoform-selectivity SAR. The compound's alignment with the US 8,168,634 patent pharmacophore [1] supports its use in hit-validation campaigns where distinguishing PI3K-mediated effects from off-target kinase activity is critical. Researchers should pair this compound with the corresponding carboxylic acid precursor (CAS 1172279-37-6) as a negative control to confirm C-4 amide-dependent target engagement .

Fragment-Based and Structure-Guided Lead Optimization

With zero hydrogen-bond donors and five hydrogen-bond acceptors [2], this compound is well-suited for soaking into kinase crystals for X-ray co-crystallography studies aimed at identifying novel hinge-binding motifs. The morpholine oxygen and thiazole nitrogen have been computationally validated as key H-bond acceptors in related morpholine-thiazole systems [3], and the azepane ring's conformational constraint may enable detection of electron density for a bound amide conformer, guiding structure-based design of selective inhibitors.

Chemical Biology Tool for PI3K Pathway Dissection

Given the PI3K pathway's central role in cancer, inflammation, and metabolic disease, this compound can be employed as a pathway-modulating tool compound. Its acceptor-only H-bond profile and moderate molecular weight (459.5 g/mol ) suggest favorable cell permeability for intracellular target engagement. Researchers investigating PI3K-dependent signaling should use this compound alongside established PI3K inhibitors (e.g., pictilisib, idelalisib) to benchmark its selectivity window and evaluate unique phenotypic outcomes attributable to the azepane-containing chemotype.

Custom Library Synthesis and Diversity-Oriented SAR Expansion

For medicinal chemistry groups building proprietary kinase inhibitor libraries, this compound provides a differentiated starting scaffold. The azepane moiety offers a synthetic handle for further functionalization (e.g., N-alkylation, ring substitution) that is not available in piperidine or pyrrolidine analogs [4]. Vendors supplying this compound enable rapid acquisition of a pre-built, patent-aligned intermediate that can be diversified through parallel synthesis to explore SAR around the morpholinopyridine and azepane domains simultaneously.

Quote Request

Request a Quote for 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.